N-(4-ethoxyphenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under specific conditions to achieve high yields and purity. Industrial production methods may involve the use of acyclic reagents and efficient catalytic systems to optimize the synthesis process .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
The uniqueness of this compound lies in its specific substituents and their effects on its biological activity .
Properties
Molecular Formula |
C21H17FN4O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H17FN4O2/c1-2-28-17-9-7-16(8-10-17)24-21(27)18-13-20-23-12-11-19(26(20)25-18)14-3-5-15(22)6-4-14/h3-13H,2H2,1H3,(H,24,27) |
InChI Key |
GKYFSVYVUJVKFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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